molecular formula C10H11NO2 B1593239 3-(2-Methoxyethoxy)benzonitrile CAS No. 80407-67-6

3-(2-Methoxyethoxy)benzonitrile

Cat. No.: B1593239
CAS No.: 80407-67-6
M. Wt: 177.2 g/mol
InChI Key: QBSDNRJPVUFLJW-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzonitrile: is a chemical compound belonging to the family of benzonitriles. It is characterized by the presence of a benzonitrile group attached to a benzene ring substituted with a 2-methoxyethoxy group. This compound is a colorless liquid with a molecular weight of 179.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Methoxyethoxy)benzonitrile can be synthesized from 3,4-bis(2-methoxyethoxy)benzaldehyde. The traditional synthetic method required harsh reaction conditions and long reaction times. a more efficient method involves the reaction of 3,4-bis(2-methoxyethoxy)benzaldehyde with hydroxylamine hydrochloride in formic acid, using pyridine as a catalyst. This reaction can be completed within 1 hour at the reflux temperature of formic acid, yielding 3,4-bis(2-methoxyethoxy)benzonitrile with a purity higher than 98% and a yield above 92% .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. The use of formic acid and pyridine as a catalyst ensures high yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

3-(2-Methoxyethoxy)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. These metabolites may interact with cellular components, influencing biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

  • 3,4-Bis(2-methoxyethoxy)benzonitrile
  • 3,4-Dihydroxybenzaldehyde
  • 6,7-Bis(2-methoxyethoxy)-N-(3-hydroxy-3-methylphenyl)-4-quinazolinamine

Comparison: 3-(2-Methoxyethoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher reactivity and selectivity in certain chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSDNRJPVUFLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640985
Record name 3-(2-Methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-67-6
Record name 3-(2-Methoxyethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80407-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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